Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
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Description
Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis Techniques
Research into similar quinoline derivatives has demonstrated innovative approaches to designing ligands for specific receptors, such as the histamine H4 receptor, showcasing the significance of structural modifications in enhancing ligand affinity and selectivity. For instance, studies on quinoline and quinoxaline derivatives have revealed their potential as lead structures for developing potent ligands with significant anti-inflammatory properties in vivo, highlighting the importance of structure-activity relationships (SAR) in medicinal chemistry (Smits et al., 2008).
Biological Applications
The biological evaluation of quinoline derivatives has unveiled their potential in various therapeutic areas, including anticancer and antimicrobial activities. A notable example is the synthesis and characterization of benzo[d]thiazolyl substituted-2-quinolone hybrids, which exhibited significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells. Docking studies provided insights into the binding mode of these compounds, suggesting their utility in developing potential anticancer/antimicrobial agents (Bolakatti et al., 2020).
Synthetic Methodologies
Synthetic methodologies for quinoline derivatives have been extensively studied, highlighting the versatility of these compounds in chemical synthesis. For example, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the application of quinoline derivatives in catalysis, illustrating their significance beyond biological activities (Facchetti et al., 2016).
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-29(35)22-10-13-23(14-11-22)30-27(34)20-37-25-9-5-6-21-12-15-26(31-28(21)25)33-18-16-32(17-19-33)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKXDKAUNCWIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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